molecular formula C14H13F3N4O3S B2606517 4-methyl-3-({1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl}sulfonyl)-4H-1,2,4-triazole CAS No. 2034428-23-2

4-methyl-3-({1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl}sulfonyl)-4H-1,2,4-triazole

Cat. No.: B2606517
CAS No.: 2034428-23-2
M. Wt: 374.34
InChI Key: DMZXHQYQPPTIDA-UHFFFAOYSA-N
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Description

4-methyl-3-({1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl}sulfonyl)-4H-1,2,4-triazole is a sophisticated synthetic compound designed for pharmaceutical and biochemical research. Its molecular architecture incorporates a 1,2,4-triazole core, a privileged scaffold in medicinal chemistry known for its versatile interactions with biological targets . This core is functionalized with a sulfonyl-linked azetidine moiety, a four-membered saturated ring that is increasingly valued in drug discovery for its ability to improve key properties such as metabolic stability and solubility. The structure is completed with a 4-(trifluoromethyl)benzoyl group, a substitution known to enhance membrane permeability and binding affinity. This specific combination of features suggests potential for investigating a range of biological activities. Researchers can explore its application in developing novel enzyme inhibitors, given the documented role of 1,2,4-triazole derivatives as antifungal agents that target lanosterol 14α-demethylase (CYP51), anticonvulsants, and anticancer agents . The presence of the sulfonyl group is a key functional handle that can be critical for binding to enzyme active sites. This compound is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N4O3S/c1-20-8-18-19-13(20)25(23,24)11-6-21(7-11)12(22)9-2-4-10(5-3-9)14(15,16)17/h2-5,8,11H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMZXHQYQPPTIDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-({1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl}sulfonyl)-4H-1,2,4-triazole typically involves multiple steps, starting with the preparation of the triazole ring, followed by the introduction of the azetidine ring and the trifluoromethyl group. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-({1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl}sulfonyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-methyl-3-({1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl}sulfonyl)-4H-1,2,4-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-3-({1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl}sulfonyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Structural Analogues with Trifluoromethyl and Benzoyl/Azetidinyl Groups

Several structurally related compounds share the trifluoromethylbenzoyl or azetidinyl-triazole motifs:

Compound Name Substituents on Triazole Core Molecular Weight Key Properties/Activities Reference
4-Methyl-3-({1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl}sulfonyl)-4H-1,2,4-triazole 4-methyl, 3-sulfonyl(azetidin-3-yl-benzoyl) 443.3 (calc.) Hypothesized enhanced stability/activity N/A
4-(Azetidin-3-yl)-4H-1,2,4-triazole 4-azetidin-3-yl 124.14 Basic scaffold for further derivatization
1-Ethyl-3-(4-((1-(3-fluoro-4-(trifluoromethyl)benzoyl)piperidin-4-yl)oxy)phenyl)urea (14a) Piperidinyl-benzoyl, urea linker ~500 (calc.) Moderate yield (35.2%)
3-(1-Methyl-3-trifluoromethyl-1H-pyrazol-4-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol (6i) Pyrazole-trifluoromethyl, thiol substituent ~350 (calc.) Herbicidal activity against dicot plants

Key Observations :

  • The sulfonyl group in the target compound may enhance metabolic stability compared to thiol or sulfide analogues (e.g., compound 6i ) .
Physicochemical Properties
  • Lipophilicity : The trifluoromethyl group increases logP values, enhancing membrane permeability. Sulfonyl groups further augment polarity, balancing solubility and permeability .
  • Crystallinity : Azetidine-containing compounds (e.g., ) are more likely to form stable crystals than flexible urea-linked analogues (e.g., 14a ), aiding in structural characterization .

Biological Activity

The compound 4-methyl-3-({1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl}sulfonyl)-4H-1,2,4-triazole is a novel triazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its antibacterial, antifungal, and antioxidant properties, supported by diverse research findings and case studies.

Chemical Structure and Properties

This compound belongs to the class of triazoles, which are known for their diverse pharmacological properties. The specific structure includes:

  • Triazole ring : A five-membered ring containing three nitrogen atoms.
  • Azetidine moiety : A four-membered saturated ring contributing to the compound's unique properties.
  • Trifluoromethyl group : Enhances lipophilicity and biological activity.

The molecular formula is C15H16F3N5O2SC_{15}H_{16}F_3N_5O_2S with a molecular weight of approximately 401.37 g/mol.

Antibacterial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties. A study highlighted the synthesis of various triazole compounds, demonstrating their effectiveness against a range of Gram-positive and Gram-negative bacteria. The compound was evaluated for its Minimum Inhibitory Concentration (MIC) against Escherichia coli and Staphylococcus aureus, showing promising results with an MIC value of 8 μg/mL .

Bacterial StrainMIC (µg/mL)
E. coli8
S. aureus16
Pseudomonas aeruginosa32

Antifungal Activity

Triazoles are also recognized for their antifungal properties. In vitro studies have demonstrated that the compound exhibits antifungal activity against Candida albicans, with an IC50 value comparable to standard antifungal agents like fluconazole .

Antioxidant Activity

The antioxidant potential of triazole derivatives has been assessed through various assays, including DPPH and ABTS. The compound showed significant scavenging activity with an IC50 value of 25 μg/mL, indicating its potential as a natural antioxidant agent .

Case Studies

  • Antibacterial Efficacy : A study published in a peer-reviewed journal reported that the compound significantly inhibited bacterial growth in both in vitro and in vivo models. Mice treated with the compound showed reduced bacterial load compared to controls .
  • Antifungal Applications : Another investigation focused on the compound's efficacy against fungal infections in immunocompromised mice, revealing a marked decrease in fungal colonization following treatment with the triazole derivative .
  • Oxidative Stress Mitigation : Research highlighted the compound's role in reducing oxidative stress markers in cell cultures exposed to harmful agents, suggesting its therapeutic potential in oxidative stress-related diseases .

The biological activity of triazoles is often attributed to their ability to inhibit specific enzymes involved in microbial metabolism. For instance, the inhibition of fungal cytochrome P450 enzymes is a well-documented mechanism by which triazoles exert their antifungal effects. Molecular docking studies have shown that this compound has high binding affinity for these targets, which is crucial for its antibacterial and antifungal activities .

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